N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core system (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) substituted with a hydroxymethyl group, a 4-methoxyphenyl moiety, and a methyl group. The thioacetamide side chain is further functionalized with a 2,3-dimethylphenyl group, contributing to its unique steric and electronic properties. Its molecular formula is C₃₂H₃₀N₄O₅S, with a molecular weight of 606.67 g/mol .
The tricyclic scaffold is notable for its fused heterocyclic rings, which resemble bioactive natural products derived from marine actinomycetes, as highlighted in studies on structurally diverse secondary metabolites . However, its synthetic origin and specific bioactivity profile remain understudied in publicly available literature.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-6-5-7-24(17(16)2)31-25(35)15-38-29-23-12-22-20(14-34)13-30-18(3)26(22)37-28(23)32-27(33-29)19-8-10-21(36-4)11-9-19/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPLZVFXOIMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazatricyclo compound: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This is achieved through a substitution reaction using a suitable thiol reagent.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of acetamide derivatives with tricyclic or polycyclic cores. Key structural analogues and their differentiating features are summarized below:
Key Observations
Tricyclic vs.
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 2,6-dimethylphenoxy groups in Pharmacopeial Forum analogues, which are optimized for improved solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-[(2S,3S,5S)-5-Amino...acetamide | Salternamide E |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.1 | 1.5 |
| Water Solubility (mg/mL) | 0.01 | 5.2 | 0.5 |
| H-bond Donors | 2 | 4 | 6 |
| H-bond Acceptors | 8 | 7 | 12 |
The higher LogP of the target compound suggests superior membrane permeability but may pose challenges in aqueous solubility, a common issue with polycyclic heteroaromatics .
Research Findings and Limitations
- Synthetic Accessibility: The compound’s complex tricyclic core requires multistep synthesis, likely involving Suzuki-Miyaura coupling for the 4-methoxyphenyl group and thiol-ene chemistry for the acetamide linkage . No scalable routes have been reported.
- Bioactivity Data : While structurally analogous salternamides and Pharmacopeial Forum compounds show antiviral and cytotoxic activities , the target compound’s pharmacological profile remains uncharacterized in peer-reviewed studies.
- Computational Predictions : Molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs) due to the planar tricyclic system’s resemblance to purine-based inhibitors, but experimental validation is lacking .
Notes
- Synthesis Challenges : The hydroxymethyl and methoxyphenyl groups may introduce steric hindrance during coupling reactions, necessitating protective group strategies.
Biological Activity
N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure with multiple functional groups that contribute to its biological activity. The IUPAC name is indicative of its complex architecture:
| Component | Description |
|---|---|
| Core Structure | Triazatricyclo system |
| Functional Groups | Hydroxymethyl, methoxyphenyl, sulfanyl |
| Molecular Weight | Calculated based on the structure |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The presence of the hydroxymethyl and sulfanyl groups allows for potential binding to enzymes and receptors involved in critical signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : It could act on receptors that mediate cell growth and differentiation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds with triazatricyclo structures. For instance:
- Case Study 1 : A related compound was shown to exhibit significant cytotoxicity against various cancer cell lines with an IC50 value as low as 0.3 µM, indicating potent anti-proliferative effects .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by structurally similar compounds.
- Case Study 2 : Compounds derived from N-substituted acetamides demonstrated pronounced anticonvulsant activities in animal models with effective doses (ED50) lower than those of established treatments like phenobarbital .
Summary of Biological Activities
| Activity Type | IC50/ED50 Values | Reference |
|---|---|---|
| Anticancer (cell lines) | 0.3 µM (significant) | |
| Anticonvulsant | 13-21 mg/kg (effective) |
Pharmacokinetics
Further studies are necessary to evaluate the pharmacokinetic properties of this compound:
- Absorption : Investigating how well the compound is absorbed in biological systems.
- Distribution : Understanding how it distributes throughout tissues.
- Metabolism : Identifying metabolic pathways that affect its efficacy.
- Excretion : Determining how the body eliminates the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
